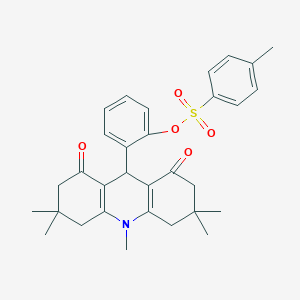
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate, also known as PMA, is a synthetic compound that has been widely used in scientific research. PMA is a derivative of acridine, a heterocyclic organic compound that has been used in the development of antiseptics, dyes, and drugs. PMA is a potent activator of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate activates PKC by binding to the regulatory domain of the enzyme, leading to a conformational change that exposes the catalytic domain. The catalytic domain of PKC then phosphorylates various substrates, leading to downstream effects on cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate both conventional and novel isoforms of PKC.
Biochemical and Physiological Effects:
The activation of PKC by 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell proliferation, differentiation, and apoptosis in various cell types. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been shown to modulate ion channels, leading to changes in membrane potential and calcium signaling. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the effects of PKC activation on neurotransmitter release, synaptic plasticity, and learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in lab experiments is its potency and specificity in activating PKC. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate is its potential toxicity at high concentrations. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate. One area of interest is the development of more potent and selective PKC activators that can be used to study the role of PKC in various cellular processes. Another area of interest is the development of PKC inhibitors that can be used to treat various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in combination with other compounds, such as ion channel modulators or neurotransmitter agonists, may provide insights into the complex interactions between PKC and other signaling pathways.
Synthesis Methods
The synthesis of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate involves the reaction of 2-(3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate with anhydrous hydrogen fluoride (HF) in the presence of boron trifluoride etherate (BF3.OEt2). The reaction yields 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate as a yellow solid, which can be purified by recrystallization from ethanol.
Scientific Research Applications
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC in a dose-dependent manner, leading to the phosphorylation of various substrates. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the mechanism of action of PKC in signal transduction pathways, cell cycle regulation, and apoptosis. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been used to study the effects of PKC activation on gene expression and protein synthesis.
properties
Product Name |
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate |
|---|---|
Molecular Formula |
C31H35NO5S |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H35NO5S/c1-19-11-13-20(14-12-19)38(35,36)37-26-10-8-7-9-21(26)27-28-22(15-30(2,3)17-24(28)33)32(6)23-16-31(4,5)18-25(34)29(23)27/h7-14,27H,15-18H2,1-6H3 |
InChI Key |
VNQZRLXVNVLLBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300713.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![4-Chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300719.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300722.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300724.png)
![2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300725.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300726.png)
![2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300727.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300730.png)
![2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300733.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300736.png)